This compound belongs to the pyrimidinone class of molecules and acts as a potent and orally bioavailable SHP2 inhibitor [ [] ]. SHP2, or Src homology 2 (SH2) domain-containing phosphatase 2, plays a crucial role in various cellular signaling pathways, including those involved in cancer development and progression.
The paper describing IACS-15414 outlines its synthesis as part of a broader scaffold optimization effort. While specific details are not explicitly provided, the paper mentions hypothesis-driven scaffold optimization starting from a series of pyrazolopyrimidinones. This optimization process likely involved modifications to the core structure, including the introduction of the 2-oxa-8-azaspiro[4.5]decane moiety, to improve its pharmacokinetic properties and reduce off-target activities [ [] ].
IACS-15414 contains a 2-oxa-8-azaspiro[4.5]decane ring system connected to a pyrimidinone core. The pyrimidinone core features a 2,3-dichlorophenyl group at the 3-position and a methyl group at the 2-position. The spirocyclic system possesses an amino group at the 4-position and a methyl group at the 3-position, contributing to its specific biological activity [ [] ].
IACS-15414 acts as an allosteric SHP2 inhibitor [ [] ]. Unlike competitive inhibitors that bind directly to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing conformational changes that hinder its activity. This mechanism allows for selective targeting of specific protein conformations and offers advantages in terms of selectivity and reduced off-target effects.
a) Cancer Research: The compound potently suppresses the mitogen-activated protein kinase (MAPK) pathway signaling, a key driver of cancer cell proliferation and survival. This makes IACS-15414 a valuable tool for studying the role of SHP2 in different cancers and for evaluating its potential as a therapeutic target [ [] ].
b) Drug Development: The compound's excellent in vivo PK profile and lack of off-target activities make it a promising lead compound for developing novel anti-cancer therapeutics. Further optimization of its properties and evaluation in preclinical models could pave the way for clinical trials [ [] ].
CAS No.: 154-87-0
CAS No.: 13836-61-8
CAS No.:
CAS No.: 94242-53-2
CAS No.: 34255-08-8
CAS No.: 22252-07-9